(1S,2S)-Cyclobutane-1,2-diamine
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Overview
Description
(1S,2S)-Cyclobutane-1,2-diamine is a chiral diamine compound with a cyclobutane ring structure It is characterized by the presence of two amino groups attached to the first and second carbon atoms of the cyclobutane ring in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of cyclobutanone oxime using a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under anhydrous conditions, to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon to facilitate the hydrogenation of cyclobutanone derivatives. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclobutane-1,2-diamine derivatives with different stereochemistry.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced cyclobutane-1,2-diamine derivatives, and various substituted cyclobutane compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-Cyclobutane-1,2-diamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a scaffold for the design of enzyme inhibitors and receptor modulators. Its rigid cyclobutane ring structure provides a stable framework for the attachment of various functional groups.
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic applications. These derivatives may exhibit activity against certain diseases by interacting with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S,2S)-Cyclobutane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane ring provides a rigid structure that can modulate the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-diamine: This compound lacks the specific stereochemistry of (1S,2S)-Cyclobutane-1,2-diamine.
Cyclohexane-1,2-diamine: This compound has a larger ring structure and different chemical properties.
Cyclopropane-1,2-diamine: This compound has a smaller ring structure and different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and rigid cyclobutane ring structure
Properties
IUPAC Name |
(1S,2S)-cyclobutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQWQAYVBRQQC-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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